1-(1-Methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-10-5-6(4-9-10)13-8(2-3-8)7(11)12/h4-5H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXULYKQYWONJGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)OC2(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-Methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the 1-Methylpyrazol-4-yl group: This can be achieved through the reaction of 4-chloropyrazole with methylamine under appropriate conditions.
Cyclopropanation: The cyclopropane ring can be introduced via a cyclopropanation reaction, often using diazomethane or similar reagents.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(1-Methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that derivatives of 1-(1-Methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid exhibit promising anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit tumor cell proliferation in various cancer lines, including breast and lung cancers. A notable study reported that specific derivatives demonstrated low IC50 values, indicating strong cytotoxic effects against cancer cells compared to standard treatments like doxorubicin .
2. Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This mechanism suggests potential therapeutic applications in treating inflammatory diseases .
3. Antimicrobial Properties
Recent investigations have highlighted the antimicrobial efficacy of 1-(1-Methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid against various bacterial strains. The compound's ability to disrupt bacterial cell walls has been linked to its structural characteristics, making it a candidate for developing new antibiotics .
Synthetic Applications
1. Organic Synthesis
The unique structure of 1-(1-Methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid allows it to serve as a building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through reactions such as nucleophilic substitutions and cycloadditions. For example, it has been successfully employed in the synthesis of novel pyrazole-based compounds with enhanced biological activity .
2. Functionalization
The compound can undergo various functionalization reactions, allowing chemists to introduce different substituents that can modulate its biological properties. This versatility is particularly useful in drug development, where optimizing pharmacokinetic and pharmacodynamic profiles is essential .
Case Studies
Mechanism of Action
The mechanism of action of 1-(1-Methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanecarboxylic Acid (C₈H₁₀N₂O₂)
- Structural Differences : Lacks the oxygen bridge between the cyclopropane and pyrazole groups.
- Physical Properties: Melting point: 168–170°C (vs. unknown for the target compound). Molecular weight: 166.18 g/mol (lower due to absence of oxygen).
- Spectral Data :
- ¹H NMR : Pyrazole protons resonate at δ 7.72 (s, 1H) and 7.43 (s, 1H); cyclopropane protons at δ 1.48–1.39 (m, 2H) and 1.10–1.05 (m, 2H).
- MS (ESI) : m/z = 167 [MH⁺], indicating fragmentation loss of COOH.
- Synthesis : Achieved in 94% yield via direct coupling, suggesting higher synthetic efficiency compared to the target compound’s likely multi-step ether formation.
1-(2-Methyl-4-pyridinyl)cyclopropanecarboxylic Acid (C₁₀H₁₁NO₂)
- Structural Differences : Replaces pyrazole with a pyridine ring (six-membered, aromatic) at position 4.
- Physical Properties :
- Molecular weight: 177.20 g/mol (higher due to pyridine’s additional carbon).
- Increased lipophilicity from pyridine’s aromaticity vs. pyrazole’s polarity.
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (C₆H₉NO₃)
- Structural Differences : Features a pyrrolidone (five-membered lactam) instead of a cyclopropane.
- Physical Properties :
- Molecular weight: 143.14 g/mol (smaller and less strained).
- Polar lactam and carboxylic acid groups enhance water solubility compared to the cyclopropane-based analogs.
- Reactivity : The lactam’s ketone group increases electrophilicity, whereas the cyclopropane in the target compound may participate in strain-driven reactions.
Key Comparative Data Table
Research Implications
- Reactivity : The target compound’s ether linkage may improve metabolic stability compared to ester-containing analogs, while the cyclopropane’s strain could enhance reactivity in ring-opening reactions .
- Drug Design : Pyrazole and pyridine moieties are prevalent in kinase inhibitors; the target compound’s oxygen bridge might optimize binding interactions in such applications .
- Solubility : The pyrrolidone analog’s lactam group confers higher polarity, suggesting the target compound may require formulation adjustments for bioavailability .
Biological Activity
1-(1-Methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and medicine. This article reviews its synthesis, biological properties, and structure-activity relationships (SAR), drawing on diverse research findings.
Synthesis
The synthesis of 1-(1-Methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid typically involves the reaction of appropriate pyrazole derivatives with cyclopropane carboxylic acids. The synthetic route can vary, but a common method is through the condensation of 1-methylpyrazole with cyclopropanecarboxylic acid derivatives under acidic or basic conditions, often yielding a range of substituted products.
Antifungal Activity
Research has indicated that derivatives of pyrazole carboxylic acids exhibit significant antifungal properties. For instance, a study highlighted that certain pyrazole derivatives showed higher antifungal activity against various phytopathogenic fungi compared to established fungicides like boscalid. The activity was attributed to specific structural features that enhance binding to fungal targets .
Antimicrobial Properties
Pyrazole carboxylic acids have been reported to possess broad-spectrum antimicrobial activity. A mini-review summarized various studies demonstrating that these compounds can inhibit bacterial growth and exhibit antiviral effects. Notably, the structure of the pyrazole ring and substituents like carboxylic acid groups play crucial roles in their bioactivity .
Anti-inflammatory and Anticancer Effects
Some derivatives have shown promise in anti-inflammatory and anticancer applications. For example, compounds containing pyrazole moieties have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms often involve the modulation of signaling pathways related to inflammation and cell cycle regulation .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of these compounds. Key findings include:
- Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the pyrazole ring can significantly influence activity.
- Ring Size and Flexibility : Modifications to the cyclopropane structure can alter binding affinity and selectivity towards biological targets.
- Hydrogen Bonding : The ability of the compound to form hydrogen bonds with target proteins has been linked to enhanced biological activity .
Case Study 1: Antifungal Evaluation
In a study evaluating 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives, several compounds were tested against seven different fungal strains. Compound 9m , for instance, demonstrated superior antifungal activity with a minimum inhibitory concentration (MIC) lower than that of boscalid, indicating its potential as a new fungicide .
Case Study 2: Antimicrobial Screening
A series of pyrazole carboxylic acid derivatives were screened for antimicrobial properties against both Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited significant inhibitory effects, with some compounds achieving MIC values comparable to standard antibiotics .
Q & A
Q. Basic
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as cyclopropane derivatives may cause respiratory or dermal irritation .
- Avoid open flames due to potential decomposition into hazardous gases (e.g., CO, NOₓ) under extreme conditions .
- Store in sealed containers under dry, inert atmospheres to prevent moisture-induced degradation .
How can reaction yields be optimized for large-scale synthesis?
Q. Advanced
- Catalyst loading : Reduce rhodium/copper concentrations to ppm levels while maintaining activity via ligand optimization.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclopropanation rates but may require post-reaction purification.
- Temperature control : Gradual addition of diazo precursors minimizes exothermic side reactions .
How should researchers resolve contradictions in reported spectroscopic data for this compound?
Q. Advanced
- Cross-validate data using multiple techniques (e.g., NMR, X-ray).
- Replicate synthesis under strictly controlled conditions to isolate stereoisomers or polymorphs.
- Collaborate with computational chemists to model spectroscopic profiles and identify discrepancies arising from solvent effects or tautomerism .
What mechanistic insights exist for the oxidative coupling of this compound with heterocycles?
Advanced
The reaction likely proceeds via radical intermediates generated from malonyl peroxides, which facilitate C–O bond formation with pyrazolones or isoxazolones. Density functional theory (DFT) studies can map transition states and regioselectivity patterns, particularly for sterically hindered cyclopropane derivatives .
What strategies are recommended for synthesizing bioactive derivatives of this compound?
Q. Advanced
- Functionalize the pyrazole ring via Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups.
- Modify the carboxylic acid moiety to esters or amides for improved bioavailability.
- Incorporate fluorinated groups (e.g., -CF₃) to enhance metabolic stability, as seen in related pyrrole-carboxylic acid derivatives .
What challenges arise when scaling up cyclopropane synthesis from lab to pilot plant?
Q. Advanced
- Exothermic hazards : Implement continuous flow reactors to manage heat dissipation in cyclopropanation.
- Catalyst recovery : Develop immobilized catalyst systems (e.g., silica-supported copper) to reduce costs.
- Purification complexity : Use chromatography-free methods like crystallization or aqueous workups for carboxylic acid isolation .
How can computational tools aid in predicting synthetic routes for novel derivatives?
Advanced
AI-driven platforms (e.g., PubChem’s retrosynthesis tools) analyze reaction databases (Reaxys, Pistachio) to propose feasible pathways. For example, one-step synthesis predictions prioritize direct coupling of pre-functionalized pyrazole and cyclopropane precursors. Validate predictions with small-scale trials before full optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
